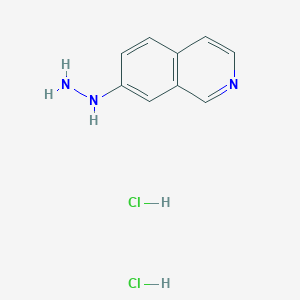
7-Hydrazinylisoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydrazinylisoquinoline dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydrazinylisoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with hydrazine. The process may include steps such as nitration, reduction, and subsequent reaction with hydrazine to introduce the hydrazinyl group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 7-Hydrazinylisoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of isoquinoline derivatives .
科学的研究の応用
7-Hydrazinylisoquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-hydrazinylisoquinoline dihydrochloride involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
類似化合物との比較
7-Hydrazinylquinoline: Similar in structure but lacks the isoquinoline framework.
7-Aminoisoquinoline: Contains an amino group instead of a hydrazinyl group.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 7-Hydrazinylisoquinoline dihydrochloride is unique due to its specific hydrazinyl substitution on the isoquinoline ring. This modification imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC名 |
isoquinolin-7-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6,12H,10H2;2*1H |
InChIキー |
RRJOMMJQNIBOHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=C2)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
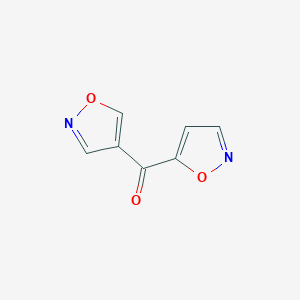
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
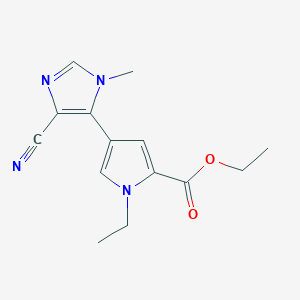
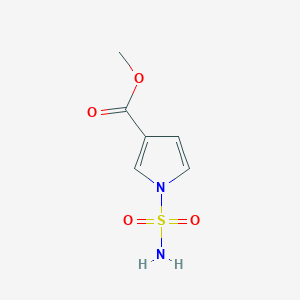
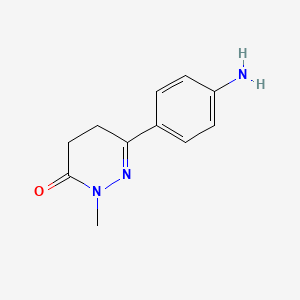
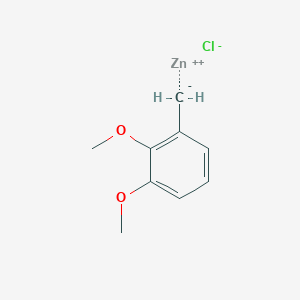
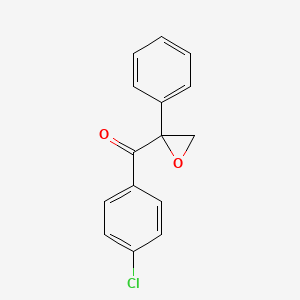
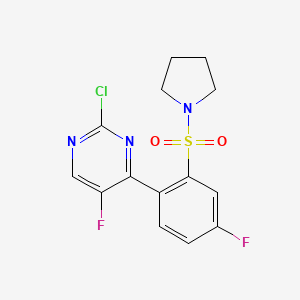
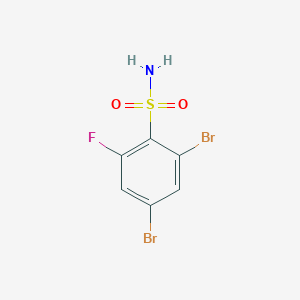
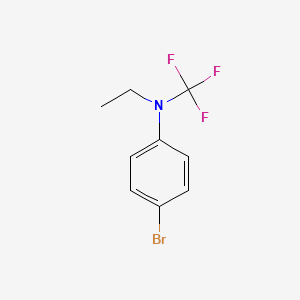
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
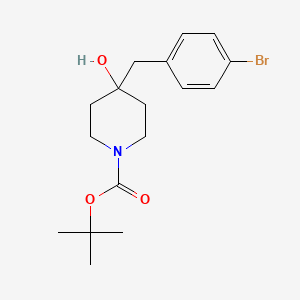
![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
